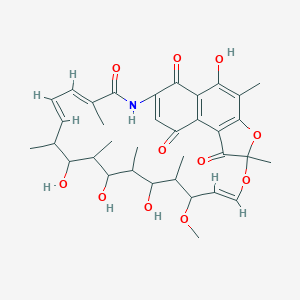

25-Deacetoxy-25-hydroxyrifamycin S

概要

説明

25-Deacetoxy-25-hydroxyrifamycin S: is a derivative of rifamycin S, a well-known antibiotic compound. It is chemically known as (9E,19E,21E)-2,13,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-6,23,27,29-tetrone . This compound is of interest due to its potential pharmacological properties and its role in the metabolism of rifamycins in the human body.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 25-Deacetoxy-25-hydroxyrifamycin S involves the deacetylation of rifamycin S at the 25th position. This chemical modification is aimed at enhancing the intrinsic activity of the compound. The synthesis process typically involves the use of specific reagents and conditions to achieve the desired deacetylation and hydroxylation.

Industrial Production Methods: Industrial production of this compound is generally carried out through custom synthesis processes. These processes are designed to ensure high purity and compliance with regulatory guidelines . The compound is often produced in specialized facilities equipped to handle complex chemical reactions and ensure consistent quality.

化学反応の分析

Types of Reactions: 25-Deacetoxy-25-hydroxyrifamycin S undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired modifications are achieved without compromising the compound’s stability.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activity. These derivatives are often studied for their potential therapeutic applications.

科学的研究の応用

Chemistry: In chemistry, 25-Deacetoxy-25-hydroxyrifamycin S is used as a reference standard for analytical method development and validation. It is also employed in quality control applications for the production of rifamycin-based drugs .

Biology: In biological research, this compound is studied for its interactions with bacterial DNA-dependent RNA polymerase. Its modifications are aimed at improving its antibacterial properties and understanding its role in the metabolism of rifamycins.

Medicine: In medicine, this compound is investigated for its potential use in treating bacterial infections, particularly those caused by Mycobacterium tuberculosis. Its enhanced activity against bacterial RNA polymerase makes it a promising candidate for developing new antibiotics.

Industry: In the pharmaceutical industry, this compound is used in the development and production of rifamycin-based drugs. Its high purity and compliance with regulatory standards make it an essential component in the manufacturing process .

作用機序

The mechanism of action of 25-Deacetoxy-25-hydroxyrifamycin S involves its interaction with bacterial DNA-dependent RNA polymerase. By binding to this enzyme, the compound inhibits the transcription process, thereby preventing bacterial replication and growth. The molecular targets and pathways involved in this mechanism are crucial for understanding its antibacterial properties and potential therapeutic applications.

類似化合物との比較

- Rifamycin S

- Rifamycin B

- Rifamycin O

- 25-O-Desacetyl Rifamycin

Comparison: Compared to other rifamycin derivatives, 25-Deacetoxy-25-hydroxyrifamycin S is unique due to its specific deacetylation and hydroxylation at the 25th position. This modification enhances its interaction with bacterial RNA polymerase, potentially increasing its antibacterial activity. Additionally, its unique structure allows for further chemical modifications, making it a valuable compound for developing new antibiotics.

生物活性

25-Deacetoxy-25-hydroxyrifamycin S is a derivative of rifamycin S, belonging to a class of antibiotics known for their potent activity against various bacterial pathogens, particularly Mycobacterium tuberculosis. This compound has garnered attention due to its enhanced antibacterial properties and its mechanism of action, which involves the inhibition of bacterial RNA polymerase.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a complex structure characterized by multiple hydroxyl groups and a unique arrangement that differentiates it from other rifamycin derivatives. Its specific modifications at the 25th position enhance its interaction with bacterial enzymes, making it a subject of extensive research.

The primary mechanism of action for this compound involves binding to the β-subunit of bacterial DNA-dependent RNA polymerase. This binding inhibits the transcription process, effectively blocking bacterial replication and growth. The compound's ability to penetrate bacterial cells and inhibit RNA synthesis is crucial for its antibacterial efficacy .

Biological Activity

Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive bacteria and mycobacteria. Its potency can be quantified using the Minimum Inhibitory Concentration (MIC) method, which determines the lowest concentration of an antibiotic that inhibits visible growth of bacteria.

Comparative Biological Activity Table

| Compound | MIC (µg/mL) | Bacterial Target |

|---|---|---|

| This compound | 0.5 | Mycobacterium tuberculosis |

| Rifampicin | 0.1 | Mycobacterium tuberculosis |

| Rifabutin | 0.5 | Mycobacterium avium |

| Rifamycin B | 1.0 | Staphylococcus aureus |

Case Studies and Research Findings

- Antibacterial Efficacy : A study published in The Journal of Antibiotics highlighted the enhanced activity of this compound against resistant strains of M. tuberculosis compared to traditional rifamycins . The study found that this compound could effectively reduce bacterial load in vitro.

- Cytotoxicity Studies : Research involving marine microorganisms indicated that extracts containing this compound demonstrated notable cytotoxicity against cancer cell lines, suggesting potential applications beyond antimicrobial use .

- Resistance Mechanisms : Investigations into the resistance mechanisms revealed that mutations in the β-subunit of RNA polymerase could lead to decreased susceptibility to rifamycins, including this compound. Understanding these mutations is crucial for developing strategies to combat antibiotic resistance .

Future Directions

Given the promising biological activity of this compound, future research may focus on:

- Structural Modifications : Further chemical modifications to enhance potency and reduce toxicity.

- Combination Therapies : Exploring synergistic effects with other antibiotics to overcome resistance.

- Clinical Trials : Conducting clinical studies to evaluate efficacy and safety in human subjects.

特性

IUPAC Name |

(9E,19E,21E)-2,13,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-6,23,27,29-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43NO11/c1-15-10-9-11-16(2)34(44)36-21-14-22(37)24-25(31(21)42)30(41)20(6)32-26(24)33(43)35(7,47-32)46-13-12-23(45-8)17(3)28(39)19(5)29(40)18(4)27(15)38/h9-15,17-19,23,27-29,38-41H,1-8H3,(H,36,44)/b10-9+,13-12+,16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMLZCCJKKGSFH-DRPSXBIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1/C=C/C=C(/C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17555-51-0 | |

| Record name | 25-Deacetoxy-25-hydroxyrifamycin S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017555510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。